
3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine
Overview
Description
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-methylbenzyl hydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the substituents, leading to various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions, often under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives.
Scientific Research Applications
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid: The presence of a carboxylic acid group introduces different functional capabilities and applications.
Uniqueness
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Biological Activity
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique chemical structure, which may contribute to various pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
- Molecular Formula : C₁₃H₁₇N₃
- CAS Number : 955964-94-0
- MDL Number : MFCD04967275
- Hazard Classification : Irritant
1. Anticholinesterase Activity
Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. The biological activity of this compound has been evaluated in terms of its IC50 values against these enzymes.
Compound | IC50 (AChE) | IC50 (BChE) |
---|---|---|
This compound | TBD | TBD |
Rivastigmine | 11.07 µM | 0.85 µM |
The compound's ability to inhibit AChE and BChE is significant as it suggests potential therapeutic applications in neurodegenerative conditions .
2. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. In particular, studies have demonstrated that certain structural modifications can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | Various strains |
Preliminary findings indicate that this compound may exhibit promising activity against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus .
3. Anticancer Activity
In vitro studies have indicated that pyrazole derivatives can induce apoptosis in cancer cell lines. The specific effects of this compound on cancer cells are under investigation.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | TBD |
U-937 (Leukemia) | TBD |
Research suggests that the compound may enhance p53 expression and activate caspase pathways leading to programmed cell death .
Case Study 1: Cholinesterase Inhibition
A study focused on synthesizing a series of pyrazole derivatives revealed that certain substitutions on the pyrazole ring significantly increased their inhibitory potency against cholinesterases. This highlights the importance of structural optimization for enhancing biological activity.
Case Study 2: Antibacterial Screening
In another study, a library of pyrazole derivatives was screened for antibacterial activity using a broth microdilution method. The results indicated that some compounds exhibited low MIC values, suggesting their potential as new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar pyrazole derivatives are prepared using cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, followed by extraction with dichloromethane and purification via column chromatography (e.g., ethyl acetate/hexane gradients) . Optimizing stoichiometric ratios (e.g., amine:halide precursors) and reaction time improves yields. Monitoring progress with thin-layer chromatography (TLC) ensures intermediate stability.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for benzyl substituents) and pyrazole ring protons (δ 5.5–6.2 ppm). Methyl groups typically appear as singlets (δ 2.1–2.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- IR Spectroscopy : Detect NH stretching (~3300 cm⁻¹) and C-N/C=C vibrations (1500–1600 cm⁻¹) .
Q. How should researchers address purity discrepancies during synthesis?
- Methodology : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity ≥95% . Recrystallization from ethanol or acetone removes impurities. For hygroscopic batches, store at -20°C in amber vials to prevent degradation .
Advanced Research Questions
Q. What strategies resolve crystallographic ambiguities in this compound derivatives?
- Methodology : Employ single-crystal X-ray diffraction with SHELXL for refinement. For twinned crystals, use the HKLF5 format in SHELXTL to handle overlapping reflections . Validate hydrogen-bonding networks (e.g., N-H⋯N interactions) with Mercury software, comparing experimental vs. DFT-calculated bond lengths .
Q. How can DFT calculations elucidate electronic properties and reactivity trends?
- Methodology : Perform B3LYP/6-311G(d,p) calculations to map electrostatic potential (ESP) surfaces, identifying nucleophilic (pyrazole N-sites) and electrophilic regions (benzyl substituents) . Analyze HOMO-LUMO gaps (ΔE ~4–5 eV) to predict charge-transfer interactions in biological systems. Thermodynamic functions (ΔG, ΔS) derived from frequency calculations explain stability under varying temperatures .
Q. What experimental and computational approaches reconcile contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodology :
- In vitro assays : Test inhibitory potency against target enzymes (e.g., kinases) using fluorescence polarization. Normalize data against positive controls (e.g., staurosporine).
- Molecular docking : Use AutoDock Vina to simulate ligand-receptor binding. Compare docking scores (ΔG < -8 kcal/mol) with IC₅₀ values to validate mechanisms .
- Meta-analysis : Aggregate results from analogs (e.g., trifluoromethyl or nitro-substituted pyrazoles) to identify substituent effects on activity .
Properties
IUPAC Name |
3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-5-4-6-12(7-9)8-16-11(3)13(14)10(2)15-16/h4-7H,8,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJJTGBGHKNHDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192173 | |
Record name | 3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955964-94-0 | |
Record name | 3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955964-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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